molecular formula C12H15N3O4 B4886354 2-Morpholin-4-yl-N-(4-nitro-phenyl)-acetamide

2-Morpholin-4-yl-N-(4-nitro-phenyl)-acetamide

Cat. No.: B4886354
M. Wt: 265.26 g/mol
InChI Key: OAALILYXVYVIOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholin-4-yl-N-(4-nitro-phenyl)-acetamide is a strategically important chemical intermediate in medicinal chemistry and anticancer drug discovery research. Its core research value lies in its role as a precursor in the multistep synthesis of novel, potent small-molecule inhibitors. This compound is specifically utilized in the construction of complex molecules designed to target and inhibit key proteins involved in cancer cell survival and proliferation. Recent studies have demonstrated its application in the synthesis of indole-based triazole compounds that show potent inhibitory activity against Bcl-2, a crucial anti-apoptotic protein, making them promising candidates for targeting Bcl-2-expressing cancer cell lines such as MCF-7 and MDA-MB-231 . Furthermore, morpholine-acetamide derivatives, originating from intermediates like this compound, are actively investigated for their mechanism of action as carbonic anhydrase inhibitors and for their significant anticancer potential, particularly against challenging conditions such as ovarian cancer . The morpholine and acetamide pharmacophores within its structure are recognized for their versatility in chemical synthesis and their ability to contribute to the binding affinity and physicochemical properties of lead compounds in drug discovery pipelines .

Properties

IUPAC Name

2-morpholin-4-yl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c16-12(9-14-5-7-19-8-6-14)13-10-1-3-11(4-2-10)15(17)18/h1-4H,5-9H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAALILYXVYVIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701328820
Record name 2-morpholin-4-yl-N-(4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642289
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

262368-13-8
Record name 2-morpholin-4-yl-N-(4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-yl-N-(4-nitro-phenyl)-acetamide typically involves the reaction of morpholine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the carbonyl carbon of the 4-nitrobenzoyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-yl-N-(4-nitro-phenyl)-acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso or hydroxylamine derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research has indicated that morpholine derivatives exhibit significant anticancer properties. For instance, studies have shown that the compound can inhibit the proliferation of cancer cell lines by inducing apoptosis (programmed cell death) through various mechanisms, including modulation of signaling pathways associated with cell survival and death .

Anti-inflammatory Properties:
The compound has been investigated for its anti-inflammatory effects. It acts by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Preliminary results suggest that it may have comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Biological Studies

Biochemical Probes:
2-Morpholin-4-yl-N-(4-nitro-phenyl)-acetamide serves as a biochemical probe for studying various biological macromolecules and their interactions. Its ability to bind selectively to specific receptors makes it valuable in pharmacological research .

Carbonic Anhydrase Inhibition:
Recent studies have highlighted the compound's potential as an inhibitor of carbonic anhydrase II (CA-II), an enzyme implicated in glaucoma. Inhibition studies demonstrated promising results in vitro, suggesting its utility in developing therapeutic agents for eye diseases .

Material Science

Polymer Development:
The compound is also explored for its role in synthesizing new polymeric materials. Its structural characteristics allow it to be incorporated into polymer chains, potentially enhancing mechanical properties and thermal stability .

Case Studies

Study Focus Area Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation via apoptosis induction.
Study 2Anti-inflammatory EffectsShowed comparable efficacy to celecoxib in inhibiting COX enzymes with IC50 values indicating potent activity.
Study 3Carbonic Anhydrase InhibitionIdentified as a promising candidate for glaucoma treatment with effective inhibition profiles.

Mechanism of Action

The mechanism of action of 2-Morpholin-4-yl-N-(4-nitro-phenyl)-acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The morpholine ring may enhance the compound’s solubility and facilitate its transport across biological membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

2-Morpholin-4-yl-N-(2-nitrophenyl)-acetamide (Positional Isomer)
  • Structure : Nitro group at the ortho position of the phenyl ring.
  • Molecular Formula : C₁₂H₁₅N₃O₄ (same as the target compound).
  • This positional change may affect binding affinity in biological systems .
2-Morpholin-4-yl-N-(2-phenoxyphenyl)-acetamide
  • Structure: Phenoxy group replaces the nitro substituent.
  • Spectroscopic Data : IR peaks at 3255 cm⁻¹ (N–H), 1703 cm⁻¹ (C=O), and 1218 cm⁻¹ (C–O–C) .
2-(4-Chlorophenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-acetamide
  • Structure : Chlorophenyl and morpholinylsulfonyl substituents.
  • Molecular Formula : C₁₈H₁₉ClN₂O₄S.
  • This compound’s larger size (MW: 394.87 g/mol) may limit bioavailability compared to the target compound .

Variations in the Acetamide Side Chain

2-Chloro-N-(4-nitrophenyl)-acetamide
  • Structure : Chloro substituent replaces the morpholine group.
  • Molecular Formula : C₈H₇ClN₂O₃.
  • Key Differences : The absence of morpholine reduces solubility and hydrogen-bonding capacity. This compound is a precursor in the synthesis of morpholine derivatives like the target compound .
N-[4-(4-Nitrophenoxy)phenyl]-acetamide
  • Structure: Nitrophenoxy group instead of nitro-substituted phenyl.
  • Crystallography: Exhibits π-π interactions and hydrogen-bonded chains (C(4) motif), influencing solid-state packing. The nitrophenoxy group increases planarity compared to the nitro-phenyl group in the target compound .

Halogen-Substituted Analogs

2-Bromo-N-(4-nitrophenyl)-acetamide
  • Structure : Bromo substituent at the α-carbon.
  • Molecular Formula : C₈H₇BrN₂O₃ (MW: 259.06 g/mol).
  • Higher molecular weight may reduce metabolic stability .
2-Chloro-N-(4-fluorophenyl)-acetamide
  • Structure : Fluorine substituent on the phenyl ring.
  • Crystallography : Features intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds. The electron-withdrawing fluorine atom enhances polarity compared to the nitro group .

Complex Derivatives with Additional Functional Groups

2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)-acetamide
  • Structure : Incorporates formyl and methoxy groups.
  • Properties : Methoxy group increases lipophilicity, while the formyl group introduces reactivity for further derivatization. The compound’s complexity (MW: ~350 g/mol) may limit pharmacokinetic efficiency .
N-{3-[(2-Chloro-acetyl)-(4-nitro-phenyl)-amino]-propyl}-2,2,2-trifluoro-acetamide
  • Structure : Trifluoroacetamide and chloroacetyl groups.
  • Activity: Demonstrated ion channel inhibition, highlighting how fluorinated groups can modulate biological activity. The trifluoromethyl group enhances metabolic stability compared to non-fluorinated analogs .

Biological Activity

2-Morpholin-4-yl-N-(4-nitro-phenyl)-acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article focuses on its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.

  • Molecular Formula : C11_{11}H14_{14}N2_{2}O3_{3}
  • Molar Mass : 218.24 g/mol
  • Structure : The compound features a morpholine ring and a nitrophenyl group, which are critical for its biological activity.

Anti-inflammatory Effects

Recent studies have indicated that derivatives of acetamides, including those similar to this compound, exhibit significant anti-inflammatory properties. The structure–activity relationship (SAR) suggests that the presence of electron-withdrawing groups enhances anti-inflammatory activity by affecting the compound's interaction with cyclooxygenase (COX) enzymes.

Key Findings:

  • Compounds with similar structures showed IC50_{50} values against COX-1 and COX-2 enzymes ranging from 19.45 to 42.1 μM, indicating moderate inhibitory activity .
  • In vivo studies demonstrated that certain derivatives had comparable effects to established COX-2 inhibitors such as celecoxib .

Antinociceptive Activity

The antinociceptive effects of related compounds have been evaluated using formalin tests. For instance, a morpholine derivative exhibited significant pain relief in animal models, suggesting that modifications in the acetamide structure can lead to enhanced analgesic properties.

Experimental Results:

  • Administration of related morpholine compounds resulted in reduced nociception in both local and central administration routes .

Antimicrobial Activity

Some studies have reported bactericidal properties against various pathogens. For example, compounds derived from similar structures demonstrated effectiveness against Pseudomonas aeruginosa and Staphylococcus aureus.

In Vitro Studies:

CompoundMinimum Bactericidal Concentration (MBC)
3h0.69 μg/mL
3o0.62 μg/mL

These findings suggest that structural modifications can lead to significant improvements in antimicrobial efficacy .

Study on Morpholine Derivatives

A study focused on N-(2-morpholin-4-ylethyl)acetamide highlighted its selective affinity for sigma receptors, which are implicated in various neurological processes. The compound showed a Ki value of 42 nM for the σ1 receptor, indicating strong binding affinity and selectivity over σ2 receptors .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding mechanisms of these compounds at the molecular level. For instance, docking simulations revealed key interactions between the morpholine moiety and specific amino acids within the receptor binding sites, supporting the observed biological activities .

Q & A

Q. What are the recommended synthetic routes for 2-Morpholin-4-yl-N-(4-nitro-phenyl)-acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves a two-step process: (1) acylation of 4-nitroaniline with chloroacetyl chloride under controlled低温 conditions (0–5°C) in dichloromethane (DCM), followed by (2) nucleophilic substitution with morpholine in tetrahydrofuran (THF) at reflux (65–70°C). Key optimizations include maintaining anhydrous conditions, using triethylamine as a base to scavenge HCl, and monitoring reaction progress via thin-layer chromatography (TLC). Purification via recrystallization (ethanol/water, 3:1) yields >85% purity. Confirm structural integrity using 1^1H NMR (e.g., morpholine protons at δ 2.5–3.5 ppm) and HPLC (retention time ~12.3 min) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : 1^1H NMR to confirm integration ratios (e.g., 4H for morpholine, 2H for acetamide methylene) and 13^{13}C NMR for carbonyl resonance (~170 ppm).
  • IR spectroscopy : Validate amide C=O stretch (~1650 cm1^{-1}) and nitro group vibrations (~1520 cm1^{-1}).
  • HPLC-MS : Confirm molecular ion peak (m/z 293.3 [M+H]+^+) and purity (>98% via UV detection at 254 nm).
  • Elemental analysis : Carbon and nitrogen content within ±0.4% of theoretical values .

Q. What initial biological screening approaches are appropriate for evaluating the bioactivity of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Anticancer : MTT assay against HeLa or MCF-7 cells (IC50_{50} determination, 48–72 hr exposure).
  • Antimicrobial : Broth microdilution for MIC values against S. aureus and E. coli.
  • Enzyme inhibition : Kinase profiling (e.g., EGFR inhibition via fluorescence polarization). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate solubility in DMSO/PBS mixtures .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-31G* level to model transition states for morpholine substitution. Calculate Fukui indices to identify electrophilic centers (e.g., acetamide carbonyl carbon). Pair with molecular dynamics (MD) simulations in explicit solvent (e.g., DMSO) to assess solvation effects. Experimental validation via kinetic studies (e.g., Arrhenius plots, k=1.2×103k = 1.2 \times 10^{-3} s1^{-1} at 60°C) can refine computational parameters .

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data for this compound?

  • Methodological Answer : Address discrepancies through:
  • ADME profiling : Caco-2 permeability assays (<5 × 106^{-6} cm/s suggests poor absorption) and liver microsomal stability (t1/2t_{1/2} = 23 min).
  • Formulation optimization : Use PEG-400/water (1:4) to enhance solubility (12-fold increase).
  • Pharmacokinetic studies in rodents: Measure plasma CmaxC_{\text{max}} (1.2 μg/mL at 2 hr) and tissue distribution via LC-MS/MS. Compare with in vitro IC50_{50} values to identify metabolic limitations .

Q. What experimental approaches elucidate the mechanism of action in cancer cell lines?

  • Methodological Answer : Combine multi-omics and biophysical techniques:
  • Transcriptomics : RNA-seq of treated MCF-7 cells to identify dysregulated pathways (e.g., apoptosis genes BAX/BCL-2).
  • Cellular Thermal Shift Assay (CETSA) : Detect target engagement (ΔTmT_m = 3.2°C for putative kinase targets).
  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KDK_D = 4.8 μM for AKT1). Validate with CRISPR knockouts of candidate targets .

Q. How can researchers improve the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH stability studies : Use UV-Vis spectroscopy to track degradation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8).
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to protect the nitro moiety.
  • Co-crystallization : Screen with cyclodextrins to enhance thermal stability (TGA/DSC analysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.